4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione
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Overview
Description
4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[7,8,1,2,3-nopqr]tetraphene core with bis(4-methoxyphenyl)amino groups attached at the 4 and 10 positions, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and verify the compound’s structure .
Chemical Reactions Analysis
Types of Reactions
4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the naphtho[7,8,1,2,3-nopqr]tetraphene core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(7-(4-(bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid: Shares similar structural features but with different functional groups.
Phthalimide-containing benzothiazole: Another compound with a similar core structure but distinct functional groups
Uniqueness
4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione stands out due to its specific arrangement of bis(4-methoxyphenyl)amino groups and the naphtho[7,8,1,2,3-nopqr]tetraphene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C50H36N2O6 |
---|---|
Molecular Weight |
760.8 g/mol |
IUPAC Name |
9,18-bis(4-methoxy-N-(4-methoxyphenyl)anilino)hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione |
InChI |
InChI=1S/C50H36N2O6/c1-55-33-19-11-29(12-20-33)51(30-13-21-34(56-2)22-14-30)43-27-41-47-45-37(43)7-5-9-39(45)50(54)42-28-44(38-8-6-10-40(49(41)53)46(38)48(42)47)52(31-15-23-35(57-3)24-16-31)32-17-25-36(58-4)26-18-32/h5-28H,1-4H3 |
InChI Key |
IMEXCGVWTGBUBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=C4C=CC=C5C4=C6C(=C3)C(=O)C7=CC=CC8=C(C=C(C6=C87)C5=O)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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